molecular formula C18H19NO5 B1586373 (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid CAS No. 62023-59-0

(2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid

Cat. No. B1586373
CAS RN: 62023-59-0
M. Wt: 329.3 g/mol
InChI Key: JXJYTERRLRAUSF-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid, also known as L-THP, is a chiral amino acid derivative. It has been found to have potential applications in scientific research due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid is not fully understood. It has been suggested that (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid may act by inhibiting the activity of certain enzymes, such as caspases, which are involved in apoptosis. (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid has also been found to inhibit the production of reactive oxygen species, which can cause oxidative stress and cell damage.
Biochemical and physiological effects:
(2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, and can inhibit the production of inflammatory cytokines. (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid has also been found to have neuroprotective effects, and can protect against oxidative stress-induced neuronal damage. Additionally, (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid has been found to have potential applications in drug delivery systems, due to its unique chemical structure.

Advantages and Limitations for Lab Experiments

One advantage of using (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid in lab experiments is its unique chemical structure, which allows for potential applications in drug delivery systems. Additionally, (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid has been found to have several biochemical and physiological effects, which can be useful in studying certain diseases and conditions. However, one limitation of using (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid in lab experiments is its cost, as it can be expensive to synthesize.

Future Directions

There are several future directions for research involving (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid. One area of research could focus on further elucidating the mechanism of action of (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid, in order to better understand its potential therapeutic applications. Additionally, research could be conducted to explore the potential use of (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid in drug delivery systems, and to develop more efficient and cost-effective synthesis methods. Finally, research could be conducted to investigate the potential use of (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid in treating other diseases and conditions, such as neurodegenerative diseases.

Scientific Research Applications

(2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid has been found to have potential applications in scientific research. It has been shown to exhibit antitumor activity, and can induce apoptosis in cancer cells. It has also been found to have anti-inflammatory effects, and can inhibit the production of inflammatory cytokines. (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid has also been shown to have neuroprotective effects, and can protect against oxidative stress-induced neuronal damage. Additionally, (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid has been found to have potential applications in drug delivery systems, due to its unique chemical structure.

properties

IUPAC Name

(2S,3S)-2-hydroxy-4-phenyl-3-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c20-16(17(21)22)15(11-13-7-3-1-4-8-13)19-18(23)24-12-14-9-5-2-6-10-14/h1-10,15-16,20H,11-12H2,(H,19,23)(H,21,22)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJYTERRLRAUSF-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(C(=O)O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]([C@@H](C(=O)O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376737
Record name (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid

CAS RN

62023-59-0
Record name (2S,3S)-3-(Z-amino)-2-hydroxy-4-phenylbutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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